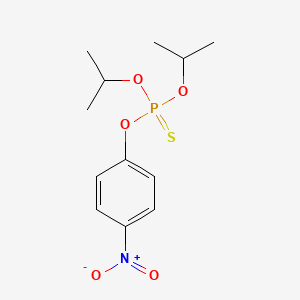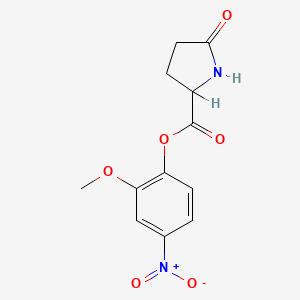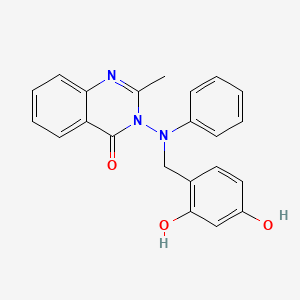
Salicylanilide, 4'-chloro-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylanilide, 4’-chloro-3-nitro-, also known as 4’-chloro-3-nitrosalicylanilide, is a chemical compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3 position on the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-chloro-3-nitro-, typically involves the nitration of salicylanilide derivatives. One common method includes the reaction of 4-chlorosalicylic acid with nitric acid under controlled conditions to introduce the nitro group at the 3 position. The resulting product is then reacted with aniline to form the final compound .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-chloro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylanilide, 4’-chloro-3-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other functional groups to create new compounds with potentially enhanced properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted salicylanilides.
Wissenschaftliche Forschungsanwendungen
Salicylanilide, 4’-chloro-3-nitro-, has been extensively studied for its antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, this compound has been investigated for its potential use in treating tuberculosis and other infectious diseases .
In the field of chemistry, Salicylanilide, 4’-chloro-3-nitro-, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse biological activities. In medicine, it has been explored for its potential anticancer properties, particularly in targeting specific cellular pathways .
Wirkmechanismus
The mechanism of action of Salicylanilide, 4’-chloro-3-nitro-, involves the inhibition of key enzymes and pathways in microbial cells. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The compound also targets specific proteins involved in cell wall synthesis, further enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Salicylanilide, 4’-chloro-3-nitro-, is part of a broader class of halogenated salicylanilides. Similar compounds include:
Niclosamide: Known for its anthelmintic properties and potential anticancer activities.
Rafoxanide: Used as an anthelmintic in veterinary medicine.
3’-Chloro-5-nitrosalicylanilide: Exhibits potent antimicrobial activity
Compared to these compounds, Salicylanilide, 4’-chloro-3-nitro-, is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of chloro and nitro groups enhances its antimicrobial efficacy and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
6490-99-9 |
|---|---|
Molekularformel |
C13H9ClN2O4 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI-Schlüssel |
UOHLBUBEMXVTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
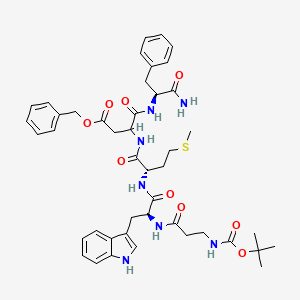
![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)


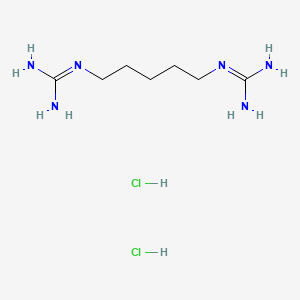
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

